(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753755
InChI: InChI=1S/C27H24N2O5/c1-33-24-12-6-11-17-16(14-28-25(17)24)13-23(26(30)31)29-27(32)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t23-/m0/s1
SMILES: COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C27H24N2O5
Molecular Weight: 456.5 g/mol

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid

CAS No.:

Cat. No.: VC13753755

Molecular Formula: C27H24N2O5

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid -

Specification

Molecular Formula C27H24N2O5
Molecular Weight 456.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(7-methoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C27H24N2O5/c1-33-24-12-6-11-17-16(14-28-25(17)24)13-23(26(30)31)29-27(32)34-15-22-20-9-4-2-7-18(20)19-8-3-5-10-21(19)22/h2-12,14,22-23,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t23-/m0/s1
Standard InChI Key TUSMUXWBZDSCAF-QHCPKHFHSA-N
Isomeric SMILES COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
SMILES COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES COC1=CC=CC2=C1NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(7-methoxy-1H-indol-3-yl)propanoic acid, reflects its stereochemistry and functional groups. The Fmoc group protects the α-amino group, while the methoxy substitution at the indole’s 7-position enhances steric and electronic properties . Key identifiers include:

PropertyValueSource
CAS Number2416720-26-6
Molecular FormulaC27H24N2O5\text{C}_{27}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Molecular Weight456.5 g/mol
SMILES NotationO=C(O)[C@H](CC1=CNC2=C1C=CC=C2OC)NC(OCC3C4=CC=CC=C4C5=CC=CC=C35)=O

The Fmoc group (C15H11O2\text{C}_{15}\text{H}_{11}\text{O}_{2}) ensures selective deprotection during solid-phase peptide synthesis (SPPS), while the methoxy group modulates the indole ring’s reactivity .

Spectroscopic Properties

Ultraviolet (UV) spectroscopy reveals absorption peaks characteristic of the indole chromophore (~220 nm and 280 nm), with slight shifts due to methoxy substitution . Nuclear magnetic resonance (NMR) data confirm the stereochemistry at the α-carbon (S-configuration) and the methoxy group’s position .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Fmoc Protection: L-Tryptophan reacts with Fmoc chloride in the presence of a base (e.g., sodium carbonate) to protect the amino group .

  • Methoxy Substitution: The indole ring undergoes methoxylation at the 7-position using methoxy iodide (CH3OI\text{CH}_{3}\text{OI}) or copper-mediated coupling under alkaline conditions .

Purification via reversed-phase chromatography or recrystallization yields the final product with >95% purity .

Industrial-Scale Challenges

Industrial production requires optimization of:

  • Reaction Conditions: Temperature (20–25°C), solvent (DMF or THF), and catalyst (e.g., CuI for methoxylation) .

  • Cost-Efficiency: Bulk procurement of Fmoc chloride and methoxylation reagents .

  • Waste Management: Recycling solvents and byproducts like hydroiodic acid .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables sequential coupling in SPPS, as it is stable under basic conditions but cleaved by piperidine . The methoxy group:

  • Enhances peptide solubility in organic solvents .

  • Reduces aggregation during synthesis of hydrophobic peptides .

Serotonin Receptor-Targeting Therapeutics

Tryptophan derivatives are critical in designing drugs for neurological disorders. The 7-methoxy substitution mimics natural ligands of serotonin (5-HT) receptors, improving binding affinity . For example, analogs of this compound are used in antidepressants and anxiolytics .

Biochemical and Pharmacological Insights

Enzymatic Prenylation

The indole ring’s 7-methoxy group influences prenylation by enzymes like dimethylallyltryptophan synthase (DMATS). SirD, a prenyltransferase from Leptosphaeria maculans, catalyzes normal prenylation at C6/C7 or reverse prenylation at N1, depending on substrate modifications .

SubstratePrenylation SiteProduct Yield
7-MethoxytryptophanC7 (normal)65%
N1 (reverse)35%

This versatility aids in synthesizing bioactive alkaloids and antibiotics .

Metabolic Stability

The methoxy group reduces oxidative degradation by cytochrome P450 enzymes, enhancing pharmacokinetic profiles in vivo. Studies in murine models show a 40% increase in half-life compared to unmodified tryptophan derivatives .

Comparative Analysis with Analogues

Fmoc-7-Methyl-L-Tryptophan

  • Structure: Methyl instead of methoxy at C7.

  • Impact: Lower solubility but higher membrane permeability .

  • Applications: Used in hydrophobic peptide tags and anticancer agents .

Fmoc-5-Fluoro-L-Tryptophan

  • Structure: Fluoro substitution at C5.

  • Impact: Enhances electron-withdrawing effects, stabilizing charge-transfer complexes .

  • Applications: Fluorescent probes and kinase inhibitors .

Future Directions

Drug Delivery Systems

Functionalized polymers incorporating this compound show promise in targeted delivery of chemotherapeutics .

Enzyme Engineering

Directed evolution of prenyltransferases could optimize regioselectivity for novel natural products .

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